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Compound of Interest

Compound Name: Bicyclo[3.3.1]nonan-9-one

Cat. No.: B106122

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of
Bicyclo[3.3.1]Jnonan-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a fundamental scaffold
in organic chemistry. Its rigid, yet conformationally dynamic, structure has been the subject of
extensive stereochemical investigation. This document provides a comprehensive overview of
the chemical structure, stereochemistry, conformational analysis, and key experimental data of
bicyclo[3.3.1]nonan-9-one. Detailed experimental protocols for its synthesis and
characterization are also presented, along with visual representations of its conformational
landscape.

Chemical Structure and Properties

Bicyclo[3.3.1]nonan-9-one is a saturated bicyclic compound with a carbonyl group at the
bridgehead position (C9). Its structure consists of two fused six-membered rings.

Table 1: General Properties of Bicyclo[3.3.1]nonan-9-one
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Property Value Reference
IUPAC Name bicyclo[3.3.1]nonan-9-one [1]

CAS Number 17931-55-4 [2][3]
Molecular Formula CoH140 [2][3]
Molecular Weight 138.21 g/mol [11121[3]
Melting Point 155-157 °C [4]

Boiling Point 219.8 °C at 760 mmHg [4]

Stereochemistry and Conformational Analysis

The stereochemistry of bicyclo[3.3.1]Jnonan-9-one is dominated by the conformational
possibilities of its two cyclohexane rings. The three primary conformations are the twin-chair (or
chair-chair), chair-boat, and twin-boat.

o Twin-Chair (CC) Conformation: This is generally the most stable conformation for the
unsubstituted bicyclo[3.3.1]Jnonane skeleton.[3] Computational studies, including ab initio
and density functional theory (DFT) methods, indicate that the twin-chair conformation is the
most populated.[5] This has been confirmed by solid-state 13C NMR and microwave
spectroscopy, which show the molecule exists predominantly in the chair-chair form.[5]
However, this conformation is destabilized by a significant transannular repulsion between
the C3 and C7 hydrogens.

o Chair-Boat (CB) Conformation: In this conformation, one ring adopts a chair form while the
other is in a boat form. The energy difference between the chair-chair and boat-chair
conformations is relatively small, calculated to be about 1 kcal/mol, with an inversion barrier
of approximately 6 kcal/mol.[5] This small energy difference suggests that both conformers
can exist in equilibrium.[5] Some studies using lanthanide shift reagents in NMR have
suggested that the boat-chair conformation could constitute up to 22% of the conformational
mixture in solution.[5]

» Twin-Boat Conformation: This conformation, where both rings are in a boat form, is
significantly higher in energy (estimated to be >12 kcal/mol higher than the twin-chair) and is
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not considered a major contributor to the overall conformational equilibrium.[3]

The interplay between these conformations is a delicate balance of torsional strain and non-
bonded interactions.[3] The presence of substituents on the bicyclic framework can further

influence the preferred conformation.[6]
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Figure 1: Conformational equilibrium of bicyclo[3.3.1]Jnonan-9-one.

Experimental Data
Crystallographic Data

X-ray crystallography provides precise data on the solid-state structure of
bicyclo[3.3.1]nonan-9-one, confirming its preference for the twin-chair conformation in the

crystalline state.

Table 2: Selected Crystallographic Data for Bicyclo[3.3.1]Jnonan-9-one
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Parameter Value Reference
Crystal System Monoclinic [5]
Space Group P21/n 5]
a (A) 10.4097(3) [5]
b (A) 11.4187(3) [5]
c (A) 6.4964(2) [5]
B () 90.992(1) 5]
Volume (A3) 772.1 [5]
Z 4 [5]

Spectroscopic Data

Spectroscopic techniques are invaluable for characterizing the structure and purity of

bicyclo[3.3.1]Jnonan-9-one.

Table 3: Key Spectroscopic Data for Bicyclo[3.3.1]Jnonan-9-one

Technique

Key Peaks / Signals

Reference

1H NMR

Data available but specific
shifts vary with solvent and

instrument.

[7](8]

13C NMR

Observed chemical shifts in
the solid state are indicative of

a twin-chair conformation.

[5]

IR (KBr)

C=0 stretching frequency
characteristic of a cyclic

ketone.

[9]

Mass Spec (GC-MS)

Molecular ion peak (M*) at m/z
=138.

[9]
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Experimental Protocols
Synthesis of Bicyclo[3.3.1]nonan-9-one

A common and efficient synthesis of bicyclo[3.3.1]Jnonan-9-one involves the carbonylation of
9-borabicyclo[3.3.1]Jnonane (9-BBN).[2]

Materials:

9-Borabicyclo[3.3.1]Jnonane (9-BBN)

e Anhydrous tetrahydrofuran (THF)

e 2,6-Dimethylphenol

e Lithium triethylcarboxide solution in hexane
e Dichloromethyl methyl ether

» 95% Ethanol

o Water

e Sodium hydroxide

e 30% Hydrogen peroxide

e Pentane

Sodium chloride

Procedure:

o Preparation of the "ate" complex: A solution of 9-BBN in anhydrous THF is treated with 2,6-
dimethylphenol to form the B-(2,6-dimethylphenoxy)-9-borabicyclo[3.3.1]Jnonane. This is
followed by the addition of a lithium triethylcarboxide solution to form the lithium B-(2,6-
dimethylphenoxy)-9-boratabicyclo[3.3.1]Jnonane "ate" complex.
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e Carbonylation: The "ate" complex is cooled to 0 °C, and dichloromethyl methyl ether is
added. This initiates the carbonylation reaction, leading to the formation of the bicyclic
ketone precursor.

o Oxidative Workup: The reaction mixture is then subjected to an oxidative workup. A solution
of sodium hydroxide in ethanol and water is added, followed by the slow, dropwise addition
of 30% hydrogen peroxide at a temperature maintained below 50 °C. The mixture is then
heated to 45-50 °C for 2 hours.

 Isolation and Purification: After cooling, water is added, and the aqueous phase is saturated
with sodium chloride. The organic phase is separated, and the aqueous phase is extracted
with pentane. The combined organic extracts are washed with water and dried. The solvent
is removed by distillation.

» Crystallization: The crude product is dissolved in pentane and filtered. The filtrate is cooled to
-78 °C to crystallize the bicyclo[3.3.1]Jnonan-9-one. The crystals are collected by suction
filtration, washed with cold pentane, and dried.[2]

Figure 2: Synthetic workflow for bicyclo[3.3.1]Jnonhan-9-one.

Characterization Methods

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded
on a standard NMR spectrometer using a suitable deuterated solvent (e.g., CDCl3).
Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

« Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared
(FTIR) spectrometer using KBr pellets or as a thin film.

e Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often
coupled with a gas chromatograph (GC-MS) for separation and identification.

o X-ray Crystallography: Single crystals of bicyclo[3.3.1]Jnonan-9-one suitable for X-ray
diffraction can be grown by slow evaporation from a suitable solvent (e.g., pentane). Data is
collected on a diffractometer, and the structure is solved and refined using standard
crystallographic software.
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Conclusion

Bicyclo[3.3.1]nonan-9-one is a molecule of significant interest due to its well-defined yet
flexible stereochemistry. The preference for the twin-chair conformation, coupled with the
accessible chair-boat form, provides a rich conformational landscape that influences its
reactivity and potential applications in synthesis and drug design. The experimental data and
protocols provided herein offer a solid foundation for researchers and scientists working with
this important bicyclic ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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